![molecular formula C18H11Cl3 B14587223 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-92-9](/img/structure/B14587223.png)
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene: is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is part of a larger class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of precursor aromatic compounds. One common method is the catalytic hydrogenation of 3,5-dichloronitrobenzene, followed by a Bamberger rearrangement . Another approach involves the reaction of 3,5-dichlorobenzonitrile with sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents such as chlorine gas, nitric acid, and sulfuric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Nucleophilic Substitution: Products include phenols and ethers.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, facilitating various chemical transformations. The compound can also act as an electron-withdrawing group, influencing the reactivity of other functional groups attached to the benzene ring .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichlorobenzene: Known for its use as a moth repellent and deodorant.
3,5-Dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and pharmaceuticals.
4,4’-Dichlorobiphenyl: Studied for its environmental impact and potential toxicity.
Uniqueness: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other chlorinated aromatic compounds may not be suitable.
Eigenschaften
CAS-Nummer |
61576-92-9 |
|---|---|
Molekularformel |
C18H11Cl3 |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
1,3-dichloro-5-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11H |
InChI-Schlüssel |
VUIJMPDVBDEMLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
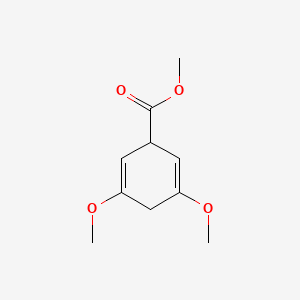
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
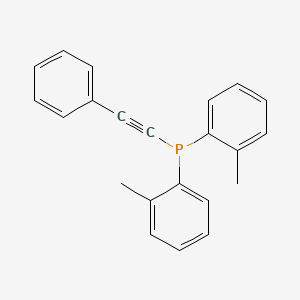

![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
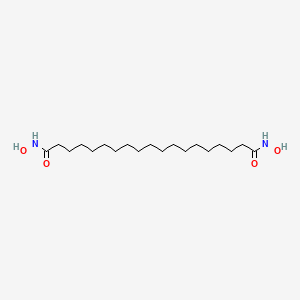
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
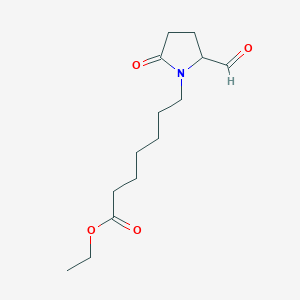
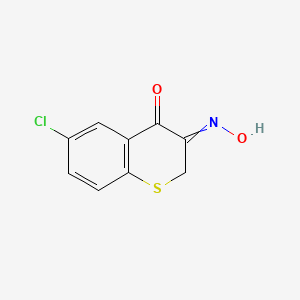
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

